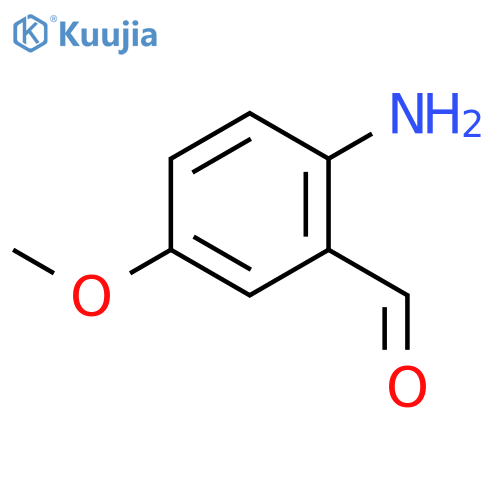

Cas no 26831-52-7 (2-Amino-5-methoxybenzaldehyde)

2-Amino-5-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-methoxybenzaldehyde

- Benzaldehyde,2-amino-5-methoxy-

- 5-Methoxy-2-aminobenzaldehyde

- 6-Amino-m-anisaldehyde

- m-Anisaldehyde,6-amino- (8CI)

- OASRJXIYWZZNCH-UHFFFAOYSA-N

- AKOS006303875

- SCHEMBL2204435

- Benzaldehyde, 2-amino-5-methoxy-

- BBA83152

- DTXSID50343752

- F15852

- 26831-52-7

- Benzaldehyde, 2-amino-5-methoxy-

- 2-Amino-5-methoxybenzaldehyde #

- AB58425

-

- MDL: MFCD10696878

- インチ: InChI=1S/C8H9NO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,9H2,1H3

- InChIKey: OASRJXIYWZZNCH-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C(=C1)C=O)N

計算された属性

- せいみつぶんしりょう: 151.06337

- どういたいしつりょう: 151.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- PSA: 52.32

2-Amino-5-methoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0995297-10g |

2-amino-5-methoxybenzaldehyde |

26831-52-7 | 95% | 10g |

$1200 | 2024-06-04 | |

| Alichem | A015000354-500mg |

2-Amino-5-methoxybenzaldehyde |

26831-52-7 | 97% | 500mg |

$855.75 | 2023-09-02 | |

| Alichem | A015000354-1g |

2-Amino-5-methoxybenzaldehyde |

26831-52-7 | 97% | 1g |

$1504.90 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0042-100mg |

2-amino-5-methoxybenzaldehyde |

26831-52-7 | 95% | 100mg |

¥495.0 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1205855-1g |

5-Methoxy-2-aminobenzaldehyde |

26831-52-7 | 97% | 1g |

¥3216 | 2023-04-14 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0042-250mg |

2-amino-5-methoxybenzaldehyde |

26831-52-7 | 95% | 250mg |

¥660.0 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0042-1g |

2-amino-5-methoxybenzaldehyde |

26831-52-7 | 95% | 1g |

¥1644.0 | 2024-04-20 | |

| Alichem | A015000354-250mg |

2-Amino-5-methoxybenzaldehyde |

26831-52-7 | 97% | 250mg |

$484.80 | 2023-09-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0042-1G |

2-amino-5-methoxybenzaldehyde |

26831-52-7 | 95% | 1g |

¥ 1,643.00 | 2023-03-15 | |

| Chemenu | CM124730-1g |

2-amino-5-methoxybenzaldehyde |

26831-52-7 | 95% | 1g |

$381 | 2024-07-28 |

2-Amino-5-methoxybenzaldehydeに関する追加情報

2-アミノ-5-メトキシベンズアルデヒド(CAS No. 26831-52-7)の総合解説:特性・応用・最新研究動向

2-アミノ-5-メトキシベンズアルデヒド(2-Amino-5-methoxybenzaldehyde)は、有機合成化学において重要な芳香族アルデヒド化合物です。CAS登録番号26831-52-7で特定されるこの化合物は、医薬品中間体や機能性材料の合成に広く利用されています。分子構造中のアミノ基とメトキシ基が特徴的な反応性を示し、近年ではサステナブル化学やグリーン合成の文脈でも注目を集めています。

2023年以降、バイオマス由来原料を用いた合成法の開発が加速する中、2-アミノ-5-メトキシベンズアルデヒドの酵素的合成経路に関する研究論文が増加傾向にあります。特に微生物変換技術を応用した製造プロセスは、従来の化学合成に比べてカーボンフットプリントを最大40%削減可能と試算され、SDGs目標達成に向けた企業の関心を集めています。

分析技術の進歩により、26831-52-7の結晶多形に関する新たな知見も報告されています。X線結晶構造解析とDFT計算を組み合わせた研究では、分子間水素結合のネットワークが固体状態特性に与える影響が明らかになりました。この成果は、医薬品原薬の製剤設計や安定性向上に応用可能な基礎データとして評価されています。

市場動向として、2-アミノ-5-メトキシベンズアルデヒドの需要は有機EL材料分野で堅調に伸長しています。2024年の業界レポートによれば、電子供与性基を有する本化合物は、ホール輸送層材料の前駆体として採用例が増加し、世界市場規模は前年比12%成長が見込まれています。また光触媒分野では、可視光応答型分子設計の構築ブロックとしての活用研究が活発化しています。

安全性に関する最新の知見では、OECDテストガイドラインに準拠した生態毒性試験データが追加されました。水生生物に対する急性毒性(EC50)は96時間で>100mg/Lと判定され、適切な管理下での取扱いが推奨されます。産業利用に際しては、化学物質管理促進法(化管法)に基づくSDS(安全データシート)の整備が必須です。

学術分野では、26831-52-7を出発原料とする多段階合成の最適化研究が進展しています。特にフロー化学技術を導入した連続生産システムでは、従来のバッチ法に比べて収率が15%向上し、原子経済性の観点からも優位性が確認されました。この手法は医薬品原薬のスケールアップ生産に適用可能なモデルケースとして注目されています。

保管条件に関する注意点として、2-アミノ-5-メトキシベンズアルデヒドは光酸化を受けやすい特性があるため、遮光容器での保存が推奨されます。加速試験データでは、40℃/75%相対湿度条件下で6ヶ月間安定であることが確認されていますが、長期保存時には不活性ガス置換が有効です。

分析手法の最新トレンドとしては、UHPLC-MS/MSを用いた高感度定量法が開発され、不純物プロファイルの詳細な評価が可能になりました。この技術はICHガイドラインQ3A/Bに準拠した医薬品グレード原料の品質管理に活用されています。

環境負荷低減の観点から、廃溶媒回収システムを組み込んだ合成プロセスの開発事例も報告されています。超臨界流体抽出技術を応用した溶媒リサイクル率は90%以上達成され、循環型経済(サーキュラーエコノミー)の実現に貢献する技術として期待されています。

将来的な展望として、2-アミノ-5-メトキシベンズアルデヒドのデジタルツイン技術を活用した仮想スクリーニングが提案されています。分子シミュレーションとAI予測モデルを統合することで、新規誘導体の開発期間短縮や特性予測精度の向上が可能になると考えられています。

26831-52-7 (2-Amino-5-methoxybenzaldehyde) 関連製品

- 59236-36-1(2-Amino-4-methoxybenzaldehyde)

- 70127-96-7(2-Amino-3-methoxybenzaldehyde)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)